molecular formula C13H14ClN3O2 B5466047 4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5466047
M. Wt: 279.72 g/mol
InChI Key: IIBNVYPQKCVSHE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with a chloro group, a methoxy group, and a carboxamide group, making it a versatile molecule for chemical modifications and functional studies.

Properties

IUPAC Name

4-chloro-N-(2-methoxy-5-methylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8-4-5-11(19-3)10(6-8)16-13(18)12-9(14)7-15-17(12)2/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBNVYPQKCVSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    2-chloro-N-(2-methoxy-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a pyrazole ring.

Uniqueness

4-chloro-N-(2-methoxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its pyrazole ring, which provides a distinct chemical environment and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new chemical entities with specific properties and applications.

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